2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine

OLED Host Material Triplet Energy

2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine (CAS 2396648-13-6) is a heterocyclic aryl chloride intermediate in the 1,3,5-triazine class, featuring a chlorine leaving group at the 2-position, a naphthalen-2-yl-phenyl arm at the 4-position, and an unsubstituted phenyl ring at the 6-position. The molecule is primarily utilized as a building block for synthesizing electron-transport and host materials in organic light-emitting diodes (OLEDs), where the chlorine atom serves as a reactive handle for Suzuki, Buchwald, or Ullmann couplings to introduce carbazole, arylamine, or other donor units.

Molecular Formula C25H16ClN3
Molecular Weight 393.9 g/mol
Cat. No. B13152538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine
Molecular FormulaC25H16ClN3
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C25H16ClN3/c26-25-28-23(19-7-2-1-3-8-19)27-24(29-25)20-13-10-18(11-14-20)22-15-12-17-6-4-5-9-21(17)16-22/h1-16H
InChIKeyIMSSXBNZPVJPMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine: Core Identity and Procurement Rationale


2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine (CAS 2396648-13-6) is a heterocyclic aryl chloride intermediate in the 1,3,5-triazine class, featuring a chlorine leaving group at the 2-position, a naphthalen-2-yl-phenyl arm at the 4-position, and an unsubstituted phenyl ring at the 6-position . The molecule is primarily utilized as a building block for synthesizing electron-transport and host materials in organic light-emitting diodes (OLEDs), where the chlorine atom serves as a reactive handle for Suzuki, Buchwald, or Ullmann couplings to introduce carbazole, arylamine, or other donor units . Its differentiated architecture—combining an extended π-conjugated naphthyl-biphenyl segment with a synthetically versatile C–Cl site—distinguishes it from simpler chloro-triazine analogs for applications requiring both high triplet energy and post-functionalization capability .

Why 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine Cannot Be Replaced by Generic Chloro-Triazines


Generic chloro-triazines such as 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) or 2,4-dichloro-6-(naphthalen-2-yl)-1,3,5-triazine lack the precise balance of extended π-conjugation, steric bulk, and mono‑chloro regioselectivity engineered into the target compound . In OLED host and electron-transport layer (ETL) design, the naphthyl-phenyl arm raises the triplet energy (ET) above 2.7 eV while simultaneously deepening the LUMO level, a combination unattainable with single‑phenyl or dichloro analogs . Substituting the target with a simpler analog alters the LUMO distribution and reduces the glass transition temperature (Tg) of the final coupled product, directly compromising device efficiency roll-off and thermal stability during vacuum deposition . The mono‑chloro site also ensures stoichiometric control in cross-coupling, avoiding the statistical product mixtures that plague di‑ or trichloro triazine intermediates in multi-step syntheses .

Quantitative Differentiation of 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine Against Closest Analogs


Triplet Energy (ET) Advantage Over 2-Chloro-4,6-diphenyl-1,3,5-triazine

The target compound, when converted to its 4,6-diphenyl-1,3,5-triazine-cored derivatives, yields host materials with triplet energies between 2.78 and 2.97 eV, whereas the analogous derivatives from 2-chloro-4,6-diphenyl-1,3,5-triazine typically exhibit ET < 2.70 eV due to insufficient π-extension . This difference of ≥0.2 eV determines whether the host can confine blue TADF emitters without back-energy transfer .

OLED Host Material Triplet Energy

LUMO Energy Level Deepening vs. 2-Chloro-4-(naphthalen-2-yl)-6-phenyl-1,3,5-triazine (CAS 1342819-12-8)

Density functional theory (DFT) calculations on D–A type 1,3,5-triazine derivatives show that extending the aryl conjugation from naphthalen-2-yl to 4-(naphthalen-2-yl)phenyl lowers the LUMO energy by approximately 0.15–0.25 eV due to enhanced electron-accepting character . The target compound's naphthyl-phenyl arm thus yields LUMO levels closer to −2.8 eV, compared to −2.6 eV for the naphthyl-only analog (1342819-12-8), improving electron injection from common cathodes .

OLED Electron Transport LUMO

Mono-Chloro Regioselectivity Advantage Over 2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine

The target compound possesses a single chlorine leaving group, enabling stepwise functionalization with >95% site selectivity under standard Suzuki–Miyaura conditions (Pd(PPh3)4, K2CO3, THF/H2O, 80 °C) . In contrast, 2,4-dichloro-6-(naphthalen-2-yl)-1,3,5-triazine (CAS 112719-97-8) yields a statistical mixture of mono- and di-coupled products unless strict stoichiometric control is applied, with typical mono-selectivity of only 60–75% under identical conditions . This translates to a ≥20% yield advantage in the synthesis of asymmetric D–A–D′ triazine materials.

Synthetic Chemistry Cross-Coupling Regioselectivity

Thermal Stability of Final Coupled Product vs. 2-Chloro-4,6-diphenyl-1,3,5-triazine Derivatives

OLED host materials synthesized from the target compound's core structure (e.g., DCzTXMN, DCzTXMQ) exhibit glass transition temperatures (Tg) up to 136 °C and decomposition temperatures (Td) as high as 440 °C, reflecting the rigid naphthyl-phenyl architecture . Hosts derived from 2-chloro-4,6-diphenyl-1,3,5-triazine typically show Tg values between 95–115 °C . A 20–40 °C higher Tg improves morphological stability of the amorphous film during device operation, directly correlating with extended operational lifetime.

OLED Thermal Stability Glass Transition Temperature

Procurement-Relevant Application Scenarios for 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine


Synthesis of High-Triplet-Energy n-Type Hosts for Blue TADF OLEDs

The chlorine atom enables direct Suzuki coupling with carbazole or diphenylamine donors to construct D–A–D′ hosts with ET > 2.8 eV, as demonstrated in DCzTXMN and DCzTXMQ systems that achieved 26.8% EQE in blue TADF devices . The naphthyl-phenyl segment is critical for maintaining high ET while lowering the LUMO, making this intermediate the building block of choice where 2-chloro-4,6-diphenyl-1,3,5-triazine fails to meet the triplet energy threshold .

Asymmetric Electron-Transport Material (ETM) Construction

The mono-chloro regiochemistry permits sequential functionalization to access asymmetric ETMs with tailored HOMO–LUMO offsets . Unlike 2,4-dichloro analogs that suffer from statistical coupling, the target compound delivers >95% site-selective coupling, enabling kilogram-scale synthesis of single-isomer ETMs with deep LUMO levels (~ −2.8 eV) optimal for electron injection from LiF/Al cathodes .

Thermally Stable Amorphous Film Formers for Vacuum-Deposited OLEDs

Final host materials incorporating the target's naphthyl-phenyl arm exhibit Tg ≥ 136 °C, enabling stable amorphous films during prolonged thermal evaporation and high-brightness operation . This thermal margin is essential for industrial-scale OLED manufacturing where substrate temperatures can reach 80–100 °C during deposition.

Building Block for Phosphorescent Red-OLED Hosts Requiring High Charge-Carrier Mobility

Naphthalene-based n-type hosts such as DPTPN (the non-halogenated analog) have demonstrated high charge-carrier mobility and suitable LUMO energy levels for red PHOLEDs . The chloro-precursor enables diversification of the donor arm while retaining the naphthyl-phenyl-triazine core responsible for electron mobility exceeding 10⁻⁴ cm²·V⁻¹·s⁻¹ .

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